Propanedithioic Acid

Description

Contextualization within Dithioic Acids Chemistry

Dithioic acids are a class of organosulfur compounds characterized by the presence of a dithioic acid functional group, which consists of a carbon atom bonded to two sulfur atoms. Each sulfur atom is typically bonded to a hydrogen atom or an organic group ontosight.ai. These compounds are structurally analogous to carboxylic acids, where one or both oxygen atoms in the carboxyl group are replaced by sulfur atoms wikipedia.org. Propanedithioic acid, specifically, contains a three-carbon chain with the dithioic acid functionality. This structural motif imparts distinct chemical properties, including both acidic and reducing characteristics, due to the presence of the thiol (-SH) groups ontosight.ai.

Academic Significance and Research Scope

The academic significance of this compound stems from its utility as an intermediate in organic synthesis and its potential in exploring novel chemical reactivities. Dithioic acids and their derivatives have been investigated for a range of potential applications, including their use in complexation chemistry and in the development of new materials ontosight.aiontosight.ai. From a biological perspective, some dithioic acid derivatives have shown promising biological activities, such as antimicrobial and antioxidant properties ontosight.ainih.govresearchgate.net. For instance, a complex derivative, (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxothis compound, has demonstrated high binding affinity and notable biological activity, suggesting its potential as an antimicrobial agent nih.govresearchgate.net. Research efforts have also focused on the aldolization of this compound and studies involving thio-Claisen rearrangements, highlighting its role in stereoselective synthesis researchgate.net.

Nomenclature and Structural Representation in Scholarly Literature

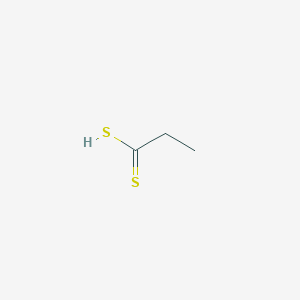

This compound is systematically named according to IUPAC nomenclature as "this compound" chemspider.com. Its molecular formula is C₃H₆S₂, and its molecular weight is approximately 106.21 g/mol nih.gov. The compound's structure can be represented by the SMILES notation CCC(=S)S enaminestore.com. This structure features a three-carbon backbone with a dithioic acid group (-C(=S)SH) at one end.

Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆S₂ | nih.gov |

| Molecular Weight | 106.21 g/mol | nih.gov |

| IUPAC Name | This compound | chemspider.com |

| SMILES | CCC(=S)S | enaminestore.com |

| PubChem CID | 10176109 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1892-30-4 |

|---|---|

Molecular Formula |

C3H6S2 |

Molecular Weight |

106.21 g/mol |

IUPAC Name |

propanedithioic acid |

InChI |

InChI=1S/C3H6S2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |

InChI Key |

MVCPDOUDYOUTKS-UHFFFAOYSA-N |

SMILES |

CCC(=S)S |

Canonical SMILES |

CCC(=S)S |

Synonyms |

Propane(dithioic)acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for Propanedithioic Acid

The de novo synthesis of this compound in a chemical context refers to its formation from simple, fundamental precursors. A key method for achieving this involves the use of carbon disulfide (CS₂). frontiersin.org Carbon disulfide serves as an effective electrophile that reacts with nucleophilic carbon sources to build the dithiocarboxylate functional group. wikipedia.orgatamanchemicals.com

One illustrative example is the reaction of a compound containing an active methylene (B1212753) group, such as 3-acetylindole, with carbon disulfide in the presence of a strong base like potassium tert-butoxide. frontiersin.org The base abstracts a proton from the acetyl group's methyl moiety, generating a carbanion. This carbanion then attacks the electrophilic carbon of carbon disulfide, leading to the formation of a dithiocarboxylate salt. Subsequent acidification of this salt yields the corresponding this compound derivative, in this case, 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one. frontiersin.org This approach represents a foundational method for constructing the this compound framework from basic starting materials.

Precursor-Based Syntheses of this compound Derivatives

The synthesis of complex derivatives of this compound often commences from more elaborate precursor molecules. These precursors already contain a significant portion of the final desired structure, and their specific functionalities guide the subsequent synthetic transformations.

Utilization of Oxoketene Gem-Dithiols in Synthetic Pathways

Oxoketene gem-dithiols are highly valuable and multifunctional substrates for the synthesis of a variety of heterocyclic compounds. nih.gov These precursors, which can be considered derivatives of this compound, are characterized by a ketone group and a gem-dithiol moiety attached to a double bond. Their utility stems from the presence of multiple reactive sites that can participate in a range of chemical reactions.

For instance, the reaction of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one, an α-oxoketene gem-dithiol, with succinyl dichloride in the presence of triethylamine (B128534) as a catalyst results in the formation of a complex this compound derivative. nih.gov The reaction is believed to proceed through an initial acetylation of two molecules of the oxoketene gem-dithiol, followed by an intramolecular nucleophilic attack and subsequent dehydration and sulfur attack to form a dihydrothienofuranoxothis compound derivative. nih.gov

Role of Indole-Core Precursors in Derivative Formation

Indole-containing compounds are of significant interest in medicinal and synthetic chemistry. researchgate.net When an indole (B1671886) moiety is incorporated into a precursor for this compound derivatives, it provides a scaffold for the synthesis of novel and potentially biologically active molecules. nih.govnih.gov The indole ring system itself can influence the reactivity of the molecule and can be a site for further functionalization.

A prominent example is the use of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one as a precursor. frontiersin.orgnih.gov This compound combines the structural features of an indole, a ketone, and a dithiocarboxylic acid equivalent. It serves as a versatile starting material for the synthesis of various heterocyclic systems that incorporate the indole nucleus. frontiersin.orgnih.gov

Functionalization and Derivatization Strategies

Once the this compound moiety or its derivative is formed, it can be further modified through various functionalization and derivatization reactions to create a diverse array of compounds.

Esterification via Mitsunobu-Type Reactions with Alkanedithioic Acids

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including esters, with an inversion of stereochemistry. nih.gov This reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

This methodology has been successfully applied to the esterification of alkanedithioic acids. The reaction of an alkanedithioic acid with an alcohol in the presence of the diisopropyl azodicarboxylate and triphenylphosphine (B44618) complex leads to the formation of the corresponding dithioic acid ester. This provides a mild and efficient method for creating dithioesters from dithioic acids.

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| Alkanedithioic Acid | Alcohol | Diisopropyl azodicarboxylate, Triphenylphosphine | Dithioic Acid Ester |

Synthesis of Complex Heterocyclic Systems Incorporating this compound Moieties

This compound derivatives, particularly those derived from oxoketene gem-dithiols and indole precursors, are excellent starting materials for the synthesis of complex heterocyclic systems. frontiersin.orgnih.govnih.gov The inherent reactivity of these precursors allows for the construction of various ring structures.

For example, the reaction of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one with anthranilic acid in refluxing glacial acetic acid leads to the formation of a dihydroquinoline derivative, specifically 2-(1H-indol-3-yl)-4-oxo-3,4-dihydroquinoline-3-carbodithioic acid. frontiersin.org In another instance, the same precursor can be treated with phosphorus pentasulfide to yield a 1,2-dithiole-3-thione derivative. frontiersin.org This dithiolethione can then be reacted with cinnamaldehyde (B126680) in the presence of ferric chloride hexahydrate to produce a complex thiopyran-fused heterocyclic system. frontiersin.org

These transformations highlight the versatility of this compound moieties in the construction of diverse and intricate heterocyclic scaffolds.

| Precursor | Reagent(s) | Resulting Heterocycle |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Anthranilic acid, Acetic acid | Dihydroquinoline |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Phosphorus pentasulfide | 1,2-Dithiole-3-thione |

| 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione | Cinnamaldehyde, Ferric chloride hexahydrate | Thiopyran-fused system |

Reaction Mechanisms of this compound Formation and Transformation

The reactivity of this compound and its precursors allows for a variety of chemical transformations, which are underpinned by specific and often complex reaction mechanisms. These mechanisms include intramolecular nucleophilic and electrophilic attacks, as well as processes of dehydration and dehydrogenation that are crucial for the synthesis of more complex molecular architectures. A key example can be found in the synthesis of 2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxo-propanedithioic acid, a complex derivative, which illustrates these mechanistic principles. nih.govfrontiersin.org

Intramolecular reactions are pivotal in the synthesis of heterocyclic systems derived from this compound precursors. These reactions involve the attack of a nucleophilic center on an electrophilic center within the same molecule, leading to cyclization.

In the formation of the aforementioned complex this compound derivative, a proposed mechanism begins with the acetylation of two moles of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one. nih.govfrontiersin.org This leads to an intermediate that subsequently undergoes an intramolecular nucleophilic attack where a carbonyl oxygen atom attacks a carbonyl carbon atom. nih.govfrontiersin.org This is followed by another critical intramolecular step where a sulfur atom attacks a carbon center, ultimately leading to the formation of a dihydrothienofuranoxo-propanedithioic acid derivative. nih.govfrontiersin.org

Another example of intramolecular nucleophilic attack is observed in the formation of a thiopyranone derivative. The suggested mechanism involves a nucleophilic attack by a carbon atom of a 1,2-dithiole-3-thione precursor onto the polarized carbonyl carbon of cinnamaldehyde. nih.govfrontiersin.org This is followed by a rearrangement and a subsequent intramolecular sulfur attack, which results in the formation of the thiopyranone ring system. nih.govfrontiersin.org

The table below summarizes key intramolecular nucleophilic attacks in the synthesis of this compound derivatives.

| Reactant(s) | Nucleophilic Atom | Electrophilic Center | Resulting Structure |

| Acetylated 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one intermediate | Carbonyl Oxygen | Carbonyl Carbon | Intermediate species (K) |

| Intermediate species (K) | Sulfur | Carbon | Dihydrothienofuranoxopropandithioic acid derivative |

| 1,2-dithiole-3-thione and Cinnamaldehyde intermediate | Carbon (from dithiole) | Carbonyl Carbon (from cinnamaldehyde) | Intermediate (R) |

| Intermediate (R) | Sulfur | Carbon | Thiopyranone derivative |

This table illustrates the intramolecular nucleophilic attack mechanisms in the synthesis of various derivatives related to this compound, based on proposed reaction pathways. nih.govfrontiersin.org

Dehydration and dehydrogenation are common elimination reactions in organic synthesis that lead to the formation of new bonds and often result in cyclic or unsaturated products.

The synthesis of the complex this compound derivative mentioned earlier involves a dehydration step following the initial intramolecular nucleophilic attack of the carbonyl oxygen. nih.govfrontiersin.org This elimination of a water molecule is a key step in the formation of the furan (B31954) ring within the final product. nih.govfrontiersin.org Similarly, the formation of a hydroquinoline derivative from the reaction of an oxoketene gem-dithiol and anthranilic acid is proposed to proceed through a nucleophilic addition followed by dehydration to achieve ring closure. nih.govfrontiersin.org

Dehydrogenation, the removal of hydrogen, is also a crucial process in the synthesis of certain derivatives. For instance, the reaction of an oxoketene gem-dithiol with a 2,4-pentadiene derivative leads to an intermediate which then undergoes an intramolecular sulfur attack. The final step to yield the desired thiopyran product is a dehydrogenation reaction. nih.govfrontiersin.org Another example is the formation of a thiopyranone derivative, where the final step of the proposed mechanism is the dehydrogenation of an intermediate. nih.govfrontiersin.org

The following table outlines examples of dehydration and dehydrogenation in the synthesis of this compound-related compounds.

| Process | Starting Material(s)/Intermediate | Product | Key Transformation |

| Dehydration | Intermediate from intramolecular nucleophilic attack | Intermediate species (K) | Formation of a furan ring component |

| Dehydration | Intermediate from oxoketene gem-dithiol and anthranilic acid | Hydroquinoline derivative | Ring closure |

| Dehydrogenation | Intermediate from oxoketene gem-dithiol and a 2,4-pentadiene derivative | Thiopyran derivative | Formation of the final stable aromatic ring |

| Dehydrogenation | Intermediate (S) in thiopyranone synthesis | Thiopyranone derivative | Formation of the final stable thiopyranone ring |

This table highlights key dehydration and dehydrogenation steps in the synthesis of complex molecules involving this compound precursors, as suggested by mechanistic studies. nih.govfrontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule, confirming the connectivity and electronic structure.

The ¹H NMR spectrum of propanedithioic acid is predicted to display three distinct signals corresponding to the three unique proton environments: the terminal methyl (CH₃) group, the adjacent methylene (B1212753) (CH₂) group, and the acidic thiol (S-H) proton of the dithiocarboxyl group.

The methyl protons (H-3) are expected to appear as a triplet in the upfield region, a result of spin-spin coupling with the two neighboring methylene protons.

The methylene protons (H-2) would present as a quartet due to coupling with the three methyl protons. Its chemical shift would be further downfield compared to the methyl group, influenced by the proximity to the electron-withdrawing dithiocarboxylate group.

The dithiocarboxylic acid proton (S-H) is anticipated to appear as a broad singlet in the downfield region, typically between δ 4.6–4.8. thieme-connect.de The chemical shift of this proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (H-3) | ~1.1 - 1.3 | Triplet (t) | ~7.5 |

| -CH₂- (H-2) | ~2.8 - 3.0 | Quartet (q) | ~7.5 |

| -CSSH | ~4.6 - 4.8 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals, corresponding to the three carbon atoms in different chemical environments.

The methyl carbon (C-3) would appear at the highest field (lowest chemical shift).

The methylene carbon (C-2) would be shifted downfield relative to the methyl carbon.

The dithiocarboxylate carbon (C-1, C=S) is the most deshielded and appears significantly downfield. For the analogous dithioacetic acid, this carbon resonance has been reported at δ 237.15 ppm. researchgate.net A similar highly deshielded value is expected for this compound, which is characteristic of thiocarbonyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C-3) | ~12 - 15 |

| -CH₂- (C-2) | ~40 - 45 |

| -CSSH (C-1) | ~235 - 240 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by revealing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak connecting the methyl proton triplet and the methylene proton quartet, confirming the ethyl fragment's connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the methyl protons (~1.2 ppm) and the methyl carbon (~13 ppm), and another between the methylene protons (~2.9 ppm) and the methylene carbon (~42 ppm). The acidic S-H proton and the C=S carbon would not show a correlation in this experiment as they are not directly bonded.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct evidence for the presence of its key functional groups.

The FT-IR spectrum provides a diagnostic tool for identifying the functional groups present in this compound based on their characteristic absorption frequencies.

S-H Stretch: A weak to medium absorption band is expected in the range of 2550–2600 cm⁻¹. ksu.edu.sa This band is often less intense than the O-H stretch of carboxylic acids. thieme-connect.dereddit.com

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group are expected to appear in the 2850–2975 cm⁻¹ region.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is a key characteristic feature. This bond gives rise to a moderate to strong absorption band typically found in the fingerprint region, between 1050 cm⁻¹ and 1250 cm⁻¹. In the related ethyl dithioacetate, strong bands associated with the CCSSC skeleton are observed near 1195 and 1100 cm⁻¹. cdnsciencepub.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2975 | Medium-Strong |

| S-H Stretch | 2550 - 2600 | Weak-Medium |

| C=S Stretch | 1050 - 1250 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information on non-polar bonds and symmetric vibrations.

S-H and C=S Vibrations: The S-H and C=S bonds, being relatively non-polar, are expected to produce more intense and characteristic signals in the Raman spectrum compared to the IR spectrum. reddit.com This makes Raman an excellent technique for observing these specific functionalities.

CCSSC Skeleton: For the analogous compound ethyl dithioacetate, strong resonance Raman intensity enhancement is seen for bands near 1197, 1100, 730, and 580 cm⁻¹, which are assigned to stretching motions of the CCSSC skeleton. cdnsciencepub.com Similar strong signals would be anticipated for this compound, providing a clear vibrational fingerprint for the core structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. gbiosciences.com In electron ionization (EI) mass spectrometry, a sample is bombarded with high-energy electrons, causing the removal of an electron to form a positively charged molecular ion (M⁺). gbiosciences.com This molecular ion is often energetically unstable and fragments into smaller, more stable ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum.

For this compound (C₃H₄S₄), the exact molecular weight is 167.9348 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z ≈ 168. The fragmentation of this compound would likely proceed through the cleavage of its C-C and C-S bonds.

Key fragmentation pathways for organic acids typically involve the loss of functional groups. libretexts.org For carboxylic acids, characteristic losses include -OH (17 amu) and -COOH (45 amu). libretexts.org By analogy, for this compound, fragmentation is anticipated to involve the loss of sulfhydryl groups (-SH) and dithiocarboxyl groups (-CSSH). The presence of sulfur atoms can also lead to characteristic rearrangements. A hypothetical fragmentation pattern for this compound is detailed below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 168 | [C₃H₄S₄]⁺ (Molecular Ion) | - |

| 135 | [C₃H₃S₃]⁺ | SH |

| 91 | [C₂H₃S₂]⁺ | CSSH |

| 76 | [CS₂]⁺ | C₂H₄S₂ |

| 64 | [S₂]⁺ | C₃H₄S₂ |

| 45 | [CHS]⁺ | C₂H₃S₃ |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. eag.comkratos.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top layer of the material being analyzed. kratos.com

For this compound, XPS analysis would confirm its elemental composition of carbon and sulfur (hydrogen is not detectable by XPS). eag.com High-resolution spectra of the C 1s and S 2p regions would provide detailed information about the chemical bonding environments.

The C 1s spectrum is expected to show at least two peaks corresponding to the different carbon atoms: the central methylene carbon (-CH₂-) and the two dithiocarboxyl carbons (-CSSH). The S 2p spectrum for a dithiocarboxylic acid is expected to be complex, showing contributions from both the thiol-like sulfur (C-SH) and the thione-like sulfur (C=S). The S 2p peak is characterized by a spin-orbit doublet (S 2p₃/₂ and S 2p₁/₂). thermofisher.com The binding energies for sulfur can vary significantly with its oxidation state. researchgate.net For instance, the binding energy for a thiol (R-SH) is typically around 164 eV, while sulfates exhibit peaks at higher energies, around 169 eV. thermofisher.com

XPS is also exceptionally well-suited for studying the interaction of this compound with surfaces, for example, in the formation of self-assembled monolayers or in corrosion studies on metal substrates. osmre.govthermofisher.com Analysis of the substrate and adsorbate core-level peaks can reveal details about surface coverage and the nature of the chemical bonding between the molecule and the surface.

Table 2: Predicted XPS Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Chemical Group |

| C | 1s | ~285.0 | -CH₂- |

| C | 1s | ~286-287 | -CSSH |

| S | 2p₃/₂ | ~163-164 | -CSSH (Thiol/Thione) |

Note: The binding energies are approximate values based on data for similar functional groups and are referenced to adventitious carbon at 284.8 eV. thermofisher.com The exact values can be influenced by the molecular structure and sample conditions.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com The absorption of light corresponds to the promotion of electrons from the ground state to higher energy orbitals, providing information about the electronic transitions within a molecule. bioglobax.com The presence of chromophores, or light-absorbing functional groups, is essential for UV-Vis activity.

The dithiocarboxylic acid group (-CSSH) in this compound acts as a strong chromophore. Dithiocarboxylic acids and their derivatives are known to be colored, indicating significant absorption in the visible region of the electromagnetic spectrum. uef.fi The electronic spectrum is expected to be dominated by two main types of transitions:

n → π* (n-to-pi-star) transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur atoms, to an antibonding π* orbital associated with the C=S double bond. These transitions are typically of lower energy and appear at longer wavelengths. tandfonline.com

π → π* (pi-to-pi-star) transitions: These higher-energy transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

Studies on related dithiocarboxylate compounds have identified n → π* transitions in the range of 310-325 nm. tandfonline.comcopernicus.org Charge transfer bands, particularly in metal complexes of dithiocarboxylic acids, can also appear at longer wavelengths, often in the visible region (~420 nm). tandfonline.com While this compound itself lacks extensive conjugation, the dithiocarboxylate functional groups are the primary determinants of its UV-Vis absorption profile. The solvent environment can also influence the position of these absorption bands.

Table 3: Typical Electronic Transitions for Dithiocarboxylic Acids

| Type of Transition | Orbitals Involved | Typical Wavelength Region |

| n → π | Non-bonding → Antibonding π | 300 - 450 nm |

| π → π | Bonding π → Antibonding π | 200 - 300 nm |

The wavelength regions are based on data for analogous dithiocarboxylic acids and related sulfur-containing chromophores. tandfonline.comcopernicus.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of propanedithioic acid. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules like this compound. mdpi.commpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. rutgers.edud-nb.info

DFT calculations are used to determine key ground state properties such as molecular geometry, total energy, and electron density distribution. mdpi.com For instance, hybrid functionals like B3LYP and PBE0 are commonly employed to optimize the geometry of molecules and calculate their thermodynamic properties. q-chem.comnih.govmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available.

Furthermore, DFT is instrumental in mapping out reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. mdpi.commdpi.comnih.gov This allows for the exploration of potential reaction mechanisms, such as dissociation, isomerization, or reactions with other molecules. rsc.org For example, a study on the decomposition of similar compounds used DFT to compare the energetics of different reaction pathways, providing insights into their relative feasibility. nih.gov

Table 1: Comparison of DFT Functionals for Ground State Property Calculations This table is for illustrative purposes and actual performance may vary based on the specific system and property being calculated.

| Functional | Type | Strengths | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | Good balance of accuracy and cost for a wide range of organic molecules. q-chem.com | Geometry optimization, vibrational frequencies, thermochemistry. nih.gov |

| PBE0 | Hybrid GGA | Often provides improved accuracy for reaction barriers and electronic properties. q-chem.com | Reaction mechanism studies, electronic structure analysis. |

| M06-2X | Hybrid Meta-GGA | Particularly good for non-covalent interactions and thermochemistry. mdpi.com | Studying intermolecular complexes and reaction energetics. |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important. | Conformational analysis, intermolecular interactions. |

Ab initio and semi-empirical methods provide further tools for analyzing the molecular orbitals (MOs) of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy at a significant computational cost. numberanalytics.com These methods are valuable for obtaining a detailed picture of the electronic structure. wayne.edu

Molecular orbital theory is fundamental to understanding the electronic behavior of molecules, describing how atomic orbitals combine to form molecular orbitals that are distributed across the entire molecule. numberanalytics.com The fragment molecular orbital (FMO) method, an ab initio approach, allows for the calculation of large biomolecular systems by dividing them into smaller fragments, which is useful for studying interactions. nih.govchemrxiv.org

Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. numberanalytics.comcore.ac.ukhi.is Methods like AM1 and PM3 are computationally much faster than ab initio methods, making them suitable for preliminary studies or for very large systems. numberanalytics.comcore.ac.uk They are often used for initial conformational searches and for studying trends within a series of related molecules. core.ac.uk While less accurate than ab initio or DFT methods, they provide valuable qualitative insights into molecular orbital interactions. core.ac.ukmpg.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. wustl.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing a detailed view of conformational changes and intermolecular interactions over time. wustl.eduresearchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. molsis.co.jpnih.gov This is crucial for understanding how the molecule's shape influences its properties and reactivity. The simulations can reveal the dynamics of intramolecular hydrogen bonding and the flexibility of the carbon backbone.

MD simulations are also essential for studying intermolecular interactions, such as how this compound interacts with solvent molecules or other chemical species. plos.orgnih.govscienceopen.com These simulations can provide insights into solvation effects, the formation of hydrogen bonds with surrounding molecules, and aggregation behavior. rsc.orgnih.gov By analyzing the trajectories, researchers can calculate properties like the radial distribution function to understand the local structure of the solution and the persistence of intermolecular interactions. scienceopen.com

Computational Prediction of Chemical Properties and Spectroscopic Parameters

Computational methods are widely used to predict a variety of chemical properties and spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental data and for screening potential applications of the compound.

The prediction of chemical properties often involves Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its properties. arxiv.org Computational methods can predict properties such as pKa, which is crucial for understanding the acidity of this compound in different environments. mdpi.com

The prediction of spectroscopic parameters is another key application of computational chemistry. rsc.org DFT and ab initio methods can calculate various spectroscopic data with a high degree of accuracy. mdpi.commdpi.com For instance, calculations can predict:

Vibrational frequencies (IR and Raman spectra): These calculations help in the assignment of experimental spectra and provide a detailed understanding of the vibrational modes of the molecule. mdpi.com

NMR chemical shifts and coupling constants: Predicted NMR parameters are essential for confirming molecular structure and for analyzing conformational equilibria. rsc.orgmdpi.com

Electronic absorption spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, aiding in the interpretation of UV-Vis spectra. nih.gov

Table 2: Computationally Predicted Spectroscopic Parameters This table provides examples of the types of spectroscopic data that can be predicted computationally. The accuracy of the predictions depends on the level of theory and basis set used.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | DFT (e.g., B3LYP/6-311G(d,p)) nih.gov |

| Raman Spectroscopy | Vibrational frequencies, Raman activities | DFT (e.g., PBEPBE/6-311G(d,p)) nih.govmdpi.com |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), spin-spin coupling constants | DFT (GIAO method) mdpi.com |

| UV-Vis Spectroscopy | Excitation energies, oscillator strengths | Time-Dependent DFT (TD-DFT) nih.gov |

Machine Learning Applications in this compound Chemistry

Machine learning (ML) is increasingly being applied in chemistry to accelerate discovery and gain new insights from large datasets. nih.govarxiv.org For a compound like this compound, ML models can be trained on data from quantum chemical calculations or experiments to predict properties and reactivity. nih.gov

One major application is the prediction of chemical properties. ML models can be trained to predict properties directly from the molecular structure, bypassing the need for expensive quantum chemical calculations for every new derivative or condition. arxiv.orgbiorxiv.orgresearchgate.net These models can learn complex relationships between molecular descriptors and the property of interest. arxiv.org

ML is also being used to explore chemical reaction space. nih.gov By learning from a database of calculated reaction energies and barriers, ML models can predict the outcomes of reactions involving this compound, potentially identifying novel reaction pathways or optimizing reaction conditions. nih.gov Furthermore, ML techniques can be used to analyze large datasets from molecular dynamics simulations to identify important conformational states or interaction patterns. schrodinger.com

Development of Computational Models for Complex this compound Systems

The development of more sophisticated computational models is crucial for studying this compound in complex environments, such as in biological systems or materials. researchgate.net These models often involve multiscale approaches that combine different levels of theory to balance accuracy and computational feasibility.

One common approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.com In a QM/MM simulation, the chemically active region of the system (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanical method, while the rest of the environment (e.g., the solvent or a protein) is treated with a more computationally efficient molecular mechanics force field. This allows for the study of reactions and interactions in a large, complex system with a high degree of accuracy for the critical parts.

The development of advanced force fields for classical molecular dynamics simulations is also an active area of research. By parameterizing force fields specifically for dithioic acids, the accuracy of MD simulations for properties like conformational equilibria and intermolecular interaction energies can be significantly improved. These advanced models are essential for accurately simulating the behavior of pro-dithioic acid in realistic and complex chemical and biological settings. q-chem.com

Coordination Chemistry and Ligand Properties

Propanedithioic Acid as a Ligand in Metal Complexes

This compound belongs to the family of dithiocarboxylic acids, which are organosulfur compounds analogous to carboxylic acids where both oxygen atoms are replaced by sulfur. In its anionic form (propanedithioate or dithiomalonate), it functions as a potent ligand for metal ions. The coordination is primarily achieved through the two sulfur atoms, which act as Lewis bases, donating electron pairs to the metal center, a Lewis acid. These sulfur donor atoms can form strong coordinate covalent bonds with a variety of transition metals.

The coordination chemistry of this compound is comparable to that of other well-studied dithiocarboxylate and dithiocarbamate ligands. These ligands are known for their ability to form stable complexes with nearly all transition metals, as well as with main group elements, lanthanides, and actinides. The CSS group's geometry and the electron-donating ability of the sulfur atoms enable it to act as an effective chelating agent.

Denticity and Chelation Behavior in Metal-Ligand Systems

In coordination chemistry, denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. Propanedithioate is classified as a bidentate ligand, as it possesses two sulfur donor atoms that can coordinate simultaneously to a single metal center. This mode of binding, where a ligand attaches to a central atom via multiple sites, is known as chelation.

Table 1: Denticity and Chelation Properties of Propanedithioate

| Property | Description |

|---|---|

| Ligand Type | Dithiocarboxylate |

| Denticity | Bidentate |

| Donor Atoms | 2 Sulfur atoms |

| Chelation | Forms a 6-membered ring with the metal ion |

| Relative Stability | The 6-membered chelate ring is generally less stable than analogous 5-membered rings. |

Formation and Characterization of Coordination Compounds with Transition Metals

Coordination compounds of this compound with transition metals can be synthesized through several general methods. A common approach involves the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. For instance, the cobalt(II) dithiomalonate complex was prepared by reacting a cobalt(II) chloride solution with the dipotassium salt of dithiomalonic acid in an aqueous medium.

The resulting complexes are often colored and can be characterized by a variety of analytical and spectroscopic techniques. Elemental analysis is used to determine the empirical formula and the ligand-to-metal stoichiometry. For example, studies have shown that cobalt(II) forms a complex with a 3:1 ratio of dithiomalonate ligands to the metal ion.

Spectroscopic methods are crucial for elucidating the structure and bonding within these complexes:

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex. The formation of the cobalt-dithiomalonate complex results in a highly colored solution, and its formation constant can be determined by spectrophotometric methods, such as the method of continuous variation (Job's plot). The spectra of transition metal dithiocarbamate complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination mode of the ligand. The key vibrational bands of interest are the C-S and M-S (metal-sulfur) stretching frequencies. In dithiocarbamate complexes, a strong band in the region of 1450-1550 cm⁻¹ is often assigned to the C-N stretching vibration, while the C-S stretching vibration appears around 950-1050 cm⁻¹. The appearance of new bands at lower frequencies (typically below 400 cm⁻¹) can be attributed to M-S vibrations, confirming the coordination of sulfur to the metal.

Influence on Metal Oxidation States and Coordination Geometries

Dithiocarboxylate ligands, including propanedithioate, are known for their ability to stabilize a range of oxidation states in metal ions. This is attributed to the soft nature of the sulfur donor atoms and the delocalization of charge within the ligand's π-system. Carboxylate groups in ligands, in general, are effective at stabilizing high-valent oxidation states of metal centers.

The coordination number and geometry of the resulting complex are influenced by factors such as the size of the metal ion, its oxidation state, and the steric properties of the ligand.

Coordination Number: This refers to the number of donor atoms directly bonded to the central metal. For propanedithioate, a bidentate ligand, a complex with a 3:1 ligand-to-metal ratio, such as the cobalt(II) dithiomalonate complex, would have a coordination number of six.

Coordination Geometry: The arrangement of ligands around the central metal defines its geometry. A coordination number of six typically results in an octahedral geometry, where the ligands occupy the vertices of an octahedron with bond angles of approximately 90°. For a complex like [Co(S₂CCH₂)₃]⁻, an octahedral arrangement of the six sulfur atoms around the central cobalt ion would be expected. Other common geometries for transition metal complexes include tetrahedral and square planar, typically associated with a coordination number of four.

Table 2: Typical Geometries for Transition Metal Complexes

| Coordination Number | Common Geometry | Example Ion Shape |

|---|---|---|

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ |

| 4 | Square Planar | [Ni(CN)₄]²⁻ |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ |

Spectroscopic and Computational Analysis of Metal-Ligand Bonding

The nature of the metal-ligand bond in propanedithioate complexes can be further investigated using advanced spectroscopic and computational techniques.

Spectroscopic Analysis: UV-Visible and IR spectroscopy provide experimental insights into the electronic structure and bonding. The position and intensity of absorption bands in the UV-Vis spectrum can be related to ligand-field splitting and charge-transfer phenomena. IR spectroscopy helps confirm the bidentate chelation of the propanedithioate ligand through the shifts in C-S vibrational frequencies and the appearance of M-S vibrational modes upon complexation.

Computational Analysis: Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the electronic structure and bonding in metal complexes. DFT calculations can be used to:

Optimize the geometry of the complex, predicting bond lengths and angles.

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Analyze the molecular orbitals (e.g., HOMO and LUMO) to describe the nature of the metal-ligand bonding, including the degree of covalent and ionic character.

Model the electronic absorption spectra (using Time-Dependent DFT, or TD-DFT) to help interpret experimental UV-Vis data and understand the nature of electronic transitions.

These computational approaches provide a quantum-level understanding of how the propanedithioate ligand interacts with the metal center, complementing experimental findings and providing a deeper insight into the bonding dynamics.

Advanced Applications in Materials Science

Propanedithioic Acid in Functional Composite Materials

Currently, there is a lack of specific research detailing the integration of this compound into functional composite materials. However, dicarboxylic acids, in general, are utilized as crosslinking agents or monomers in the synthesis of polyesters and polyamides. These polymers can then serve as matrices in composite materials. The presence of two thiol groups in this compound, in place of hydroxyl groups, suggests it could be used to synthesize polythioesters. Polythioesters are known for their distinct properties, such as high refractive indices and resistance to hydrolysis, which could be beneficial in the development of specialized optical or durable composite materials. Further research is necessary to explore the synthesis and properties of such composites.

Contributions to Smart Materials and Responsive Systems

The application of this compound in the development of smart materials and responsive systems is not yet established in scientific literature. Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or light. The dithioic acid functional groups of this compound could potentially be leveraged to create stimuli-responsive systems. For instance, the acidity of the thiol groups could be exploited in pH-responsive polymers. Additionally, the sulfur atoms could coordinate with metal ions, leading to the development of materials that respond to the presence of specific metals. However, without dedicated research, these applications remain theoretical.

Integration within Nanomaterials and Nanotechnology Applications

In the realm of nanotechnology, molecules with specific functional groups are often used as capping agents or ligands to stabilize nanoparticles and functionalize their surfaces. The thiol groups in this compound exhibit a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This property suggests that this compound could be an effective capping agent, preventing the agglomeration of nanoparticles and allowing for their dispersion in various solvents. Furthermore, the two carboxylic acid groups would provide sites for further functionalization, enabling the attachment of other molecules, such as drugs or targeting ligands, for biomedical applications.

Applications in Specialized Industrial Formulations, e.g., Metalworking Fluids

The most plausible current application for this compound and its derivatives lies in specialized industrial formulations like metalworking fluids. Dithiocarboxylic acids and related compounds, such as dithiocarbamates, are known to function as corrosion inhibitors and extreme pressure (EP) additives in lubricants. researchgate.netwikipedia.orglubrication.expert These additives work by reacting with metal surfaces to form a protective film that reduces wear and prevents corrosion, especially under high loads and temperatures. wikipedia.orglubrication.expert

The proposed mechanism for corrosion inhibition by sulfur-containing organic compounds involves the formation of a chemisorbed layer on the metal surface. This layer acts as a barrier, preventing contact with corrosive agents. researchgate.netmdpi.com In the context of extreme pressure lubrication, the sulfur compounds decompose at high temperatures and pressures at the points of asperity contact, forming metal sulfides that prevent welding and reduce friction. wikipedia.orglubrication.expert

While direct research on this compound in metalworking fluids is scarce, the known performance of analogous dithiocarboxylic acids suggests its potential utility in these formulations.

Table of Potential Functions of Dithiocarboxylic Acid Derivatives in Industrial Lubricants

| Function | Mechanism of Action | Potential Benefit in Metalworking Fluids |

| Corrosion Inhibition | Formation of a protective, chemisorbed film on the metal surface. | Prevents rust and degradation of machined parts and equipment. |

| Anti-Wear/Extreme Pressure | Reaction with metal surfaces under high load/temperature to form a sacrificial layer. | Reduces tool wear and improves surface finish during machining operations. |

| Friction Modification | Reduction of the coefficient of friction between moving surfaces. | Enhances machining efficiency and reduces heat generation. |

Catalytic Applications and Mechanisms

Propanedithioic Acid as a Catalyst or Catalytic Precursor

There is currently no available scientific literature to suggest that this compound is utilized either directly as a catalyst or as a precursor to catalytic materials. Searches for its application in initiating or participating in catalytic cycles have not yielded any relevant findings.

Heterogeneous Catalysis Involving this compound Modified Surfaces

The concept of modifying surfaces with chemical compounds to create heterogeneous catalysts is a well-established practice in catalysis. However, there is no evidence to suggest that this compound has been employed for such surface modifications to induce or enhance heterogeneous catalytic activity.

Role in Acid Catalysis Processes

Acid catalysis is a fundamental area of chemical reactions, utilizing Brønsted or Lewis acids to accelerate transformations. Despite its acidic nature, there is no specific information available that details the role or application of this compound in acid catalysis processes. Comparative studies or specific examples of its use as an acid catalyst are not present in the reviewed literature.

Mechanistic Investigations of Catalytic Pathways

Consistent with the lack of data on its catalytic applications, there are no mechanistic investigations or detailed studies of catalytic pathways that involve this compound. The scientific community has not published research that elucidates its role in any catalytic cycle, including reaction kinetics, intermediate species, or transition states.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Propanedithioic Acid’s structural and electronic properties?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify thiol (-SH) and dithiolic (-S-S-) functional groups. Pair with nuclear magnetic resonance (NMR) to resolve proton environments, particularly for the propanedithiolic backbone. For electronic properties, UV-Vis spectroscopy coupled with density functional theory (DFT) calculations can correlate absorption bands with molecular orbital transitions .

- Example : A 2023 study resolved this compound’s tautomeric equilibrium using temperature-dependent NMR, identifying dominant conformers under varying solvent polarities .

Q. How can researchers design experiments to assess this compound’s stability under different environmental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity, temperature, and light (e.g., ICH Q1A guidelines). Monitor degradation via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . For kinetic analysis, apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction parameters (solvent, catalyst, temperature) meticulously. Use design of experiments (DoE) to optimize yield and purity. Validate synthetic routes with X-ray crystallography to confirm molecular geometry and elemental analysis for stoichiometric accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity with transition metals be resolved?

- Methodological Answer : Perform controlled kinetic studies under inert atmospheres to isolate competing pathways (e.g., redox vs. coordination). Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding dynamics. Cross-validate with computational models (e.g., DFT or molecular dynamics) to identify dominant reaction mechanisms .

- Case Study : A 2024 study resolved discrepancies in Cu(II) complexation by demonstrating pH-dependent ligand protonation states using in situ Raman spectroscopy .

Q. What strategies address challenges in quantifying this compound’s trace-level impurities in biological matrices?

- Methodological Answer : Develop a solid-phase microextraction (SPME) protocol coupled with ultra-high-resolution MS to enhance sensitivity. Validate with isotope dilution analysis (e.g., deuterated internal standards) to correct matrix effects. Ensure compliance with FDA Bioanalytical Method Validation guidelines for precision and accuracy .

Q. How can researchers model this compound’s role in radical scavenging mechanisms?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Pair with kinetic isotope effect (KIE) studies to elucidate hydrogen-atom transfer pathways. Integrate multiconfigurational quantum chemistry (e.g., CASSCF) to map potential energy surfaces .

Key Methodological Frameworks

- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance to avoid common pitfalls (e.g., overambitious scope) .

- PICO Framework : For biological studies, structure questions around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcome (cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.